molecular formula C8H14N4O B2565675 3-amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1378765-77-5

3-amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2565675
CAS No.: 1378765-77-5
M. Wt: 182.227
InChI Key: QIOAAPWPIYYCHH-UHFFFAOYSA-N
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Description

3-amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino and carboxamide groups . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-methyl-1H-pyrazole-5-carboxamide
  • 4-amino-1-methyl-3-propyl-5-pyrazolecarboxamide
  • 3-amino-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This modification can enhance its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

5-amino-2-methyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)10-8(13)6-4-7(9)11-12(6)3/h4-5H,1-3H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOAAPWPIYYCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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